Divergent Synthetic Entry to Miglitol via the L-ido Tetrabenzyl Ether Versus D-gluco Inversion Strategies
The target L-ido compound is explicitly identified as a direct intermediate in the synthesis of the commercial anti-diabetic drug miglitol. This pathway preserves the required stereochemistry without inversion. In contrast, the D-gluco tetrabenzyl ether (CAS 69567-11-9) necessitates a double inversion at C-5 to achieve the same L-ido-1-deoxynojirimycin core before N-functionalization . A 2016 study demonstrated a high-yielding, three-step sequence to L-ido-derivatives from 2,3,4,6-tetra-O-benzyl-D-glucopyranose, highlighting the demand for the pure L-ido intermediate [1].
| Evidence Dimension | Number of Stereochemical Inversions Required to Reach L-ido Core |
|---|---|
| Target Compound Data | 0 inversions (correct native L-ido configuration) |
| Comparator Or Baseline | 2+ inversions required (starting from 2R,3R,4R,5S D-gluco isomer or D-glucopyranose derivatives) |
| Quantified Difference | Avoidance of 2 chemical steps |
| Conditions | Retrosynthetic analysis for N-alkylated L-ido-iminosugars (e.g., miglitol) [1] |
Why This Matters
A simplified synthetic route reduces step count, improves overall yield, and lowers the cost of goods, directly impacting the procurement value of the intermediate for process chemistry.
- [1] Zhao, K., Zhou, G., Nie, H., & Chen, W. (2016). Three-step synthesis of l-ido-1-deoxynojirimycin derivatives by reductive amination in water, "borrowing hydrogen" under neat conditions and deprotection. Organic & Biomolecular Chemistry, 14(40), 9466-9471. View Source
